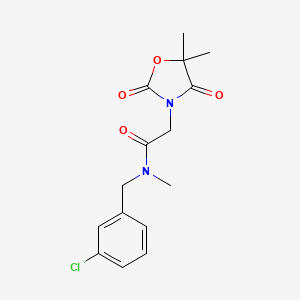
5-(4-chlorophenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including those with chlorophenyl and methylphenyl groups, often involves reactions of various substituted aromatic acids with specific reagents, as demonstrated in several studies. For example, Ramazani and Rezaei (2010) developed an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives using (N-isocyanimino)triphenylphosphorane, secondary amine, carboxylic acid, and an aromatic aldehyde in CH2Cl2 at ambient temperature, offering an alternative method to traditional synthesis approaches (Ramazani & Rezaei, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(4-chlorophenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole has been examined using various techniques like X-ray crystallography. Al-Hourani et al. (2015) discussed the crystal structure of tetrazole derivatives, which, like oxadiazoles, are characterized by their planar rings and lack of conjugation to the aryl rings at specific positions (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1,3,4-oxadiazole derivatives can include various organic transformations. Siddiqui et al. (2014) described the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating the versatility and reactivity of the oxadiazole ring system (Siddiqui et al., 2014).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. For instance, the study of liquid crystalline properties of 1,3,4-oxadiazole-based compounds by Zhu et al. (2009) revealed insights into their thermal behavior and phase transitions (Zhu et al., 2009).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazoles, including reactivity, chemical stability, and potential interactions with biological targets, are of significant interest. Husain et al. (2008) investigated the synthesis and biological evaluation of 1,3,4-oxadiazole compounds, highlighting their potential anti-inflammatory and antibacterial actions (Husain et al., 2008).
properties
IUPAC Name |
5-(4-chlorophenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-4-2-3-5-13(10)14-17-15(19-18-14)11-6-8-12(16)9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVYWHZYMUQAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5680130.png)
![3-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B5680132.png)
![N-[2-(1,3-benzoxazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5680143.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]pyrrolidin-3-yl}acetamide](/img/structure/B5680161.png)
![4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5680172.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5680186.png)


![2-(4-morpholinyl)-N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B5680204.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5680208.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B5680211.png)